![molecular formula C12H10FNO2 B2966644 1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 156489-29-1](/img/structure/B2966644.png)
1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Inhibitors of Glycolic Acid Oxidase
Researchers have discovered that derivatives of 1H-pyrrole-2,5-dione, possessing large lipophilic substituents, serve as potent, competitive inhibitors of glycolic acid oxidase (GAO), an enzyme implicated in metabolic pathways. This inhibitory activity was found to be significant in in vitro studies, specifically targeting porcine liver GAO. Such compounds show promise in modulating metabolic disorders by affecting the enzymatic pathways involved in oxalate production, a crucial factor in kidney stone formation. Chronic administration of these inhibitors in animal models demonstrated a notable decrease in urinary oxalate levels, suggesting potential therapeutic applications in preventing or managing conditions like hyperoxaluria (Rooney et al., 1983).
Electron Transport Layer for Polymer Solar Cells
A novel application in the field of renewable energy involves the use of this compound's derivatives as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). These derivatives exhibit high conductivity and electron mobility due to their electron-deficient nature and planar structure. The introduction of these compounds as ETLs in PSCs has been shown to significantly enhance power conversion efficiency, highlighting their potential in improving the performance of renewable energy technologies (Hu et al., 2015).
Anti-HIV-1 Activity
The compound has been a focus of antiviral research, particularly in the design of novel inhibitors against HIV-1 integrase (IN), a crucial enzyme in the HIV replication cycle. Modifications of the 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione scaffold led to the development of compounds with potent antiviral activities against HIV-1, demonstrating low toxicity and high therapeutic indices. These findings suggest the compound's derivatives as promising candidates for further optimization and development into anti-HIV-1 therapeutics (Liu et al., 2016).
Photoluminescent Materials
This compound and its derivatives have also been explored in the development of photoluminescent materials, finding applications in electronics and photonics. The incorporation of 1H-pyrrole-2,5-dione derivatives into conjugated polymers has resulted in materials exhibiting strong photoluminescence, superior photochemical stability, and solubility. These properties make them suitable for use in electronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic devices, underscoring the compound's contribution to advances in material science (Beyerlein & Tieke, 2000).
Corrosion Inhibition
In the field of materials science, specifically corrosion science, 1H-pyrrole-2,5-dione derivatives have been identified as effective organic inhibitors for carbon steel corrosion in hydrochloric acid medium. The efficacy of these inhibitors is attributed to their chemisorptive mechanism on the steel surface, which results in the formation of a protective layer that mitigates corrosion. This application is critical in industrial processes where corrosion resistance is paramount for maintaining the integrity and longevity of metal structures (Zarrouk et al., 2015).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been found to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities, can affect a wide range of biochemical pathways . These pathways lead to various downstream effects, contributing to the diverse biological activities of these compounds .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAZLHQYPSVWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(=O)C=CC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2966561.png)
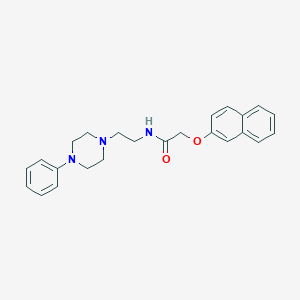

![Diethyl({2-[(2-methylpropyl)amino]ethyl})amine](/img/structure/B2966566.png)
![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2966569.png)
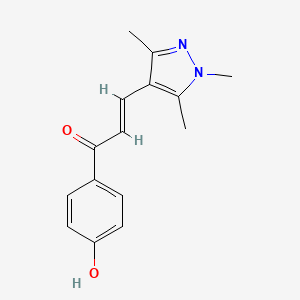
![methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2966571.png)
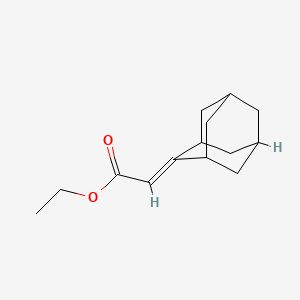
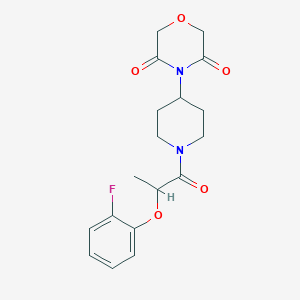
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,4-dimethylbenzamide](/img/structure/B2966577.png)
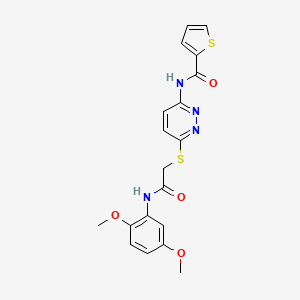
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide](/img/structure/B2966580.png)
![Tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2966581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2966583.png)
